1,12-Dimethylbenzo[c]phenanthrene (CAS 4076-43-1) is a highly sterically congested polycyclic aromatic hydrocarbon (PAH) characterized by two methyl groups occupying the fjord region of the benzo[c]phenanthrene core [1]. This structural overcrowding forces the molecule out of a planar conformation, creating a permanent helical twist that allows it to function as a stable [4]helicene analog [1]. In industrial and laboratory procurement, it is primarily sourced either as a certified reference standard for environmental analytical chromatography (typically at 50 µg/mL in toluene) or as a configurationally stable chiral building block for the synthesis of higher-order helicenes and asymmetric molecular templates .
Substituting 1,12-dimethylbenzo[c]phenanthrene with unsubstituted benzo[c]phenanthrene or other methylated PAH isomers fundamentally compromises both structural and analytical workflows . Unsubstituted benzo[c]phenanthrene lacks sufficient steric hindrance to maintain a stable chiral configuration at room temperature, rapidly racemizing due to a low energy barrier . Furthermore, in environmental monitoring, substituting this specific congener with isomers like 5,8-dimethylbenzo[c]phenanthrene alters chromatographic retention times and fluorescence emission profiles, invalidating quantitative assay calibrations and regulatory compliance protocols .
The steric clash between the methyl groups at the 1 and 12 positions imparts exceptional configurational stability compared to the unsubstituted core . While unsubstituted benzo[c]phenanthrene has a low racemization barrier (activation enthalpy of approximately 14.7 kJ/mol) and rapidly interconverts at room temperature, 1,12-dimethylbenzo[c]phenanthrene derivatives maintain their helical chirality and undergo only slow racemization even at elevated temperatures of 250 °C [1]. This thermal stability is critical when utilizing the compound as a rigid chiral template in high-temperature catalytic or synthetic processes [1].
| Evidence Dimension | Racemization Barrier / Thermal Stability |
| Target Compound Data | Stable against rapid racemization up to 250 °C |
| Comparator Or Baseline | Unsubstituted benzo[c]phenanthrene (rapid racemization at 25 °C, ΔH‡ ~ 14.7 kJ/mol) |
| Quantified Difference | Orders of magnitude higher thermal threshold for chiral inversion |
| Conditions | Standard temperature and pressure to 250 °C thermal stress |
Buyers requiring a stable [4]helicene analog for asymmetric synthesis must procure the 1,12-dimethylated form to prevent spontaneous loss of chirality during reactions.
The introduction of methyl groups in the fjord region dramatically increases the out-of-plane distortion of the aromatic system [1]. X-ray crystallographic studies demonstrate that while the unsubstituted benzo[c]phenanthrene exhibits a moderate out-of-plane distortion angle of 27°, the severe steric overlap in the 1,12-dimethylated analog forces the terminal rings much further apart, creating a pronounced helical twist [1]. This extreme non-planarity directly influences its unique solubility profile, solid-state packing, and utility as a rigid spacer in supramolecular chemistry [2].
| Evidence Dimension | Out-of-plane distortion angle |
| Target Compound Data | Severe helical twist (significantly >27°) |
| Comparator Or Baseline | Unsubstituted benzo[c]phenanthrene (~27° distortion) |
| Quantified Difference | Substantial increase in terminal ring separation and helical pitch |
| Conditions | X-ray crystallographic structural analysis |
Procurement for supramolecular templates or liquid crystal dopants relies on this exact degree of helical distortion, which cannot be achieved with planar or less congested PAHs.
In environmental monitoring, 1,12-dimethylbenzo[c]phenanthrene is utilized as a highly specific analytical standard . Formulated typically at 50 µg/mL in toluene, it provides a distinct retention time and mass fragmentation pattern that separates it from both the unsubstituted parent compound and other methylated isomers . Its unique structural distortion alters its interaction with stationary phases in gas and liquid chromatography, making it an irreplaceable internal standard or calibration marker for complex PAH mixture analysis .
| Evidence Dimension | Chromatographic Resolution |
| Target Compound Data | Distinct retention profile due to severe non-planarity |
| Comparator Or Baseline | Planar PAHs and bay-region methylated isomers |
| Quantified Difference | Baseline resolution in standard PAH analytical methods |
| Conditions | GC-MS or HPLC analysis of environmental PAH mixtures |
Analytical laboratories must procure this exact CAS number to ensure accurate calibration and compliance with environmental regulatory testing for substituted PAHs.
Due to its high racemization barrier and established [4]helicene-like geometry, 1,12-dimethylbenzo[c]phenanthrene is the optimal starting material for synthesizing extended [5]- and [6]helicenes [1]. Its thermal stability ensures that stereochemical integrity is maintained during the high-temperature coupling or cyclization steps required to build larger helical architectures [1].
Procured as a high-purity solution (e.g., 50 µg/mL in toluene), this compound serves as a critical calibration standard in GC-MS and HPLC workflows . Its unique retention time, driven by its severe out-of-plane distortion, allows analytical chemists to accurately quantify fjord-region methylated PAHs in complex environmental matrices without peak overlap .
The fixed helical twist and resulting permanent dipole of the 1,12-dimethylbenzo[c]phenanthrene core make it an excellent dopant or structural subunit in the design of chiral nematic liquid crystals and self-assembling supramolecular polymers [1]. The predictable geometry ensures consistent intermolecular spacing and chiral induction in the bulk material [1].
Irritant